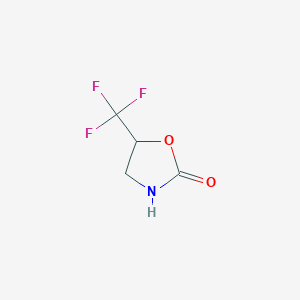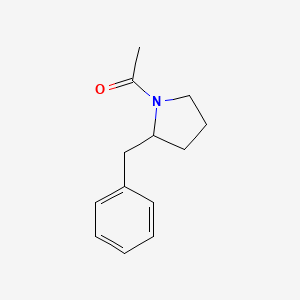
5-(trifluoromethyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(trifluoromethyl)-1,3-oxazolidin-2-one is a heterocyclic compound that contains an oxazolidinone ring substituted with a trifluoromethyl group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of N-allylated carbamates with hypervalent iodine compounds, leading to the formation of oxazolidinones . Another method includes the intramolecular cyclization of N-allylcarbamates in the presence of hexafluoroisopropanol (HFIP) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions
5-(trifluoromethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone products.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in organic synthesis and pharmaceutical applications .
科学的研究の応用
5-(trifluoromethyl)-1,3-oxazolidin-2-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-(trifluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This inhibition prevents the formation of peptide bonds, thereby exerting a bacteriostatic effect .
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced resistance potential.
Cytoxazone: A natural product with a similar oxazolidinone core structure.
Uniqueness
5-(trifluoromethyl)-1,3-oxazolidin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability . These properties make it a valuable compound for various applications in research and industry .
特性
分子式 |
C4H4F3NO2 |
|---|---|
分子量 |
155.08 g/mol |
IUPAC名 |
5-(trifluoromethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-8-3(9)10-2/h2H,1H2,(H,8,9) |
InChIキー |
VYUHWHSKTXALGI-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N''-[4-(3-Cyanophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8627691.png)





![1,3(2H,4H)-Isoquinolinedione, 2-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B8627725.png)

